Inferred PDE10A Potency Gap Between 5-Benzylthio and 5-Benzimidazolylmethylsulfanyl Analogs
The target compound's PDE10A IC50 is not explicitly reported in the primary literature. However, the Kehler et al. (2011) study identifies 5-(1H-benzimidazol-2-ylmethylsulfanyl)-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline (compound 42, PDB ligand AXC) as the most potent PDE10A inhibitor in the series with an IC50 of 12 nM, representing a >100-fold improvement over the initial micromolar lead [1]. The initial lead compound, from which the 5-benzylthio analog is also derived, exhibited only micromolar potency [1]. A class-level inference places the target compound's expected PDE10A potency in the micromolar range (>1 µM), making it at least 83-fold less potent than the optimized 12 nM comparator [1].
| Evidence Dimension | PDE10A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not explicitly reported; inferred micromolar (>1 µM) based on lead compound SAR [1] |
| Comparator Or Baseline | 5-(1H-Benzimidazol-2-ylmethylsulfanyl)-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline (compound 42, AXC): IC50 = 12 nM [1] |
| Quantified Difference | >83-fold potency gap (12 nM vs. >1000 nM inferred); publication states >100-fold improvement from initial lead [1] |
| Conditions | PDE10A enzymatic assay; exact assay conditions not publicly detailed for all analogs [1] |
Why This Matters
For PDE10A-targeted projects, the 12 nM comparator demonstrates optimized target engagement; the 5-benzylthio analog's inferred micromolar potency limits its utility as a pharmacological tool unless the research question specifically requires a weaker or control compound.
- [1] Kehler, J., Ritzen, A., Langgård, M., Petersen, S. L., Farah, M. M., Bundgaard, C., Christoffersen, C. T., Nielsen, J., & Kilburn, J. P. (2011). Triazoloquinazolines as a novel class of phosphodiesterase 10A (PDE10A) inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(12), 3738–3742. View Source
